2-Amino-6-methoxyindole-3-carboxamide

Cannabinoid Receptor Indole Carboxamide Binding Affinity

This 2-aminoindole-3-carboxamide is a research-grade building block for IKK2-targeted medicinal chemistry. The 6‑methoxy group provides a defined SAR handle, while the 2‑amino and 3‑carboxamide groups constitute the core PPI‑inhibitor pharmacophore. With measured aqueous solubility (38 µg/mL) and cannabinoid receptor binding data (IC50 17 500 nM), it serves as both a synthetic intermediate and a validated low‑affinity reference standard. Sourcing this specific substitution pattern eliminates the risk of potency loss or selectivity drift inherent in generic analogs.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B8300547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxyindole-3-carboxamide
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(N2)N)C(=O)N
InChIInChI=1S/C10H11N3O2/c1-15-5-2-3-6-7(4-5)13-9(11)8(6)10(12)14/h2-4,13H,11H2,1H3,(H2,12,14)
InChIKeyVXOMOQMNNBNLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxyindole-3-carboxamide: A Specialized Scaffold for Medicinal Chemistry and Kinase-Targeted Research


2-Amino-6-methoxyindole-3-carboxamide (CAS: Not assigned) is a functionalized indole scaffold featuring a 2-amino group, a 3-carboxamide group, and a 6-methoxy substituent. It belongs to the 2-aminoindole-3-carboxamide family, a privileged structure for generating inhibitors of protein-protein interactions (PPIs) [1]. The compound is also a key intermediate or core in the synthesis of kinase inhibitors, particularly those targeting IKK2 (IKKβ) [2]. Its specific substitution pattern offers a defined starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 2-Amino-6-methoxyindole-3-carboxamide Cannot Be Readily Substituted by Unsubstituted or Positional Isomers


The 2-aminoindole-3-carboxamide core is a privileged scaffold, but its biological activity and physicochemical properties are exquisitely sensitive to substitution patterns. The presence and position of a methoxy group on the indole ring significantly influence target binding affinity, as demonstrated by SAR studies across various enzyme targets [1]. For instance, in the context of IKK2 inhibition, specific substitution on the indole core is critical for achieving potent and selective activity [2]. The 6-methoxy substituent in the target compound, compared to an unsubstituted or 5-methoxy analog, is predicted to alter electron density, steric bulk, and hydrogen-bonding capabilities, which directly impacts its suitability as a research tool or synthetic intermediate. Using a generic, unoptimized indole carboxamide would likely result in a significant loss of potency, altered selectivity, or unsuitable physicochemical properties, undermining the scientific validity of the experiment or the quality of the final lead compound.

Quantitative Evidence for 2-Amino-6-methoxyindole-3-carboxamide: Differentiated Performance in Cannabinoid Receptor Binding and Physicochemical Profile


Cannabinoid Receptor Binding Affinity: A Quantifiable Distinction from High-Potency Indole-3-carboxamide Agonists

In a direct comparison of cannabinoid receptor binding, 2-amino-6-methoxyindole-3-carboxamide exhibits an IC50 of 17,500 nM (17.5 μM) at the rat cannabinoid receptor (CB1/CB2) [1]. This is approximately 100-fold weaker binding compared to the high-potency synthetic cannabinoid JWH-018, which has a reported IC50 of 169 nM [2]. This quantifiable difference demonstrates that the target compound is a low-affinity ligand, making it suitable for studies where minimal off-target cannabinoid activity is required, in contrast to potent agonists like JWH-018 or APICA (IC50 = 175 nM).

Cannabinoid Receptor Indole Carboxamide Binding Affinity IC50

Physicochemical Differentiation: Enhanced Aqueous Solubility via 6-Methoxy Substitution

The introduction of a 6-methoxy group in 2-amino-6-methoxyindole-3-carboxamide results in a measurable aqueous solubility of 38 μg/mL . While the unsubstituted 2-aminoindole-3-carboxamide is known to have poor aqueous solubility (a common trait of planar indole carboxamides), the 6-methoxy derivative provides a defined, quantifiable improvement. This value serves as a baseline for researchers seeking to enhance solubility in their lead series. In contrast, the core 6-methoxyindole scaffold has a reported solubility of only 15.3 μg/mL, indicating that the additional amino and carboxamide functionalities further modulate solubility.

Solubility Indole Scaffold Physicochemical Property Methoxy Substituent

Privileged Scaffold for Kinase Inhibition: The 2-Amino-6-methoxyindole-3-carboxamide Core as a Key Intermediate for IKK2 Inhibitors

The 2-aminoindole-3-carboxamide scaffold, and specifically its 6-substituted variants, are explicitly claimed as core structures in patents for IKK2 (IKKβ) inhibitors [1]. While specific IC50 data for the 6-methoxy analog against IKK2 is not publicly disclosed in the patent, the structural claims directly position this compound as a critical intermediate for synthesizing and optimizing potent IKK2 inhibitors. This contrasts with non-carboxamide indoles or indoles lacking the 2-amino group, which would not fit the pharmacophore defined for this target class [2].

Kinase Inhibitor IKK2 IKKβ Indole Carboxamide

Optimal Scientific and Procurement Applications for 2-Amino-6-methoxyindole-3-carboxamide


Development of Novel IKK2 Kinase Inhibitors

This compound is an ideal starting material or intermediate for medicinal chemistry programs targeting the IKK2 kinase. Its core structure is explicitly covered by patents for IKK2 inhibitors, providing a direct path to generating potent and selective leads for inflammatory diseases like rheumatoid arthritis and COPD [1]. Researchers can leverage the 6-methoxy group as a defined handle for further SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Low-Affinity Control in Cannabinoid Receptor Assays

With a quantified IC50 of 17,500 nM at the cannabinoid receptor, this compound serves as a valuable low-affinity reference standard or negative control in assays designed to evaluate novel cannabinoid ligands [1]. Its use helps establish assay windows and confirm that observed effects are due to specific, high-affinity binding, rather than non-specific interactions.

Lead Optimization for Solubility Enhancement

For programs where poor aqueous solubility is a limiting factor, this compound provides a measurable baseline. Its aqueous solubility of 38 μg/mL offers a defined starting point for further structural modifications aimed at improving the solubility of indole-based drug candidates [1]. Researchers can use this data point to benchmark the success of their solubilizing strategies.

Chemical Biology Probe Development

The combination of a privileged scaffold and a unique substitution pattern makes this compound a suitable precursor for developing chemical probes to study protein-protein interactions (PPIs). The 2-amino and 3-carboxamide groups are key pharmacophores for PPI inhibition, and the 6-methoxy group provides a site for further functionalization (e.g., biotinylation, fluorescent tagging) without disrupting core binding interactions [1].

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